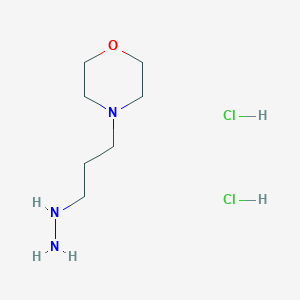![molecular formula C21H14N4O5S2 B2527625 7-[(フラン-2-イル)メチル]-6-({[3-(チオフェン-2-イル)-1,2,4-オキサジアゾール-5-イル]メチル}スルファニル)-2H,7H,8H-[1,3]ジオキソロ[4,5-g]キナゾリン-8-オン CAS No. 1115970-59-6](/img/structure/B2527625.png)
7-[(フラン-2-イル)メチル]-6-({[3-(チオフェン-2-イル)-1,2,4-オキサジアゾール-5-イル]メチル}スルファニル)-2H,7H,8H-[1,3]ジオキソロ[4,5-g]キナゾリン-8-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(furan-2-yl)methyl]-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that features a unique combination of heterocyclic structures
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic effects, particularly in areas like cancer treatment or antimicrobial therapy.
Industry: Its properties might make it useful in the development of new materials or as a catalyst in various chemical processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(furan-2-yl)methyl]-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the furan and thiophene derivatives, followed by their incorporation into the quinazolinone framework through a series of condensation and cyclization reactions. Common reagents used in these steps include sulfurizing agents like phosphorus pentasulfide and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to streamline the process and reduce costs.
化学反応の分析
Types of Reactions
7-[(furan-2-yl)methyl]-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s characteristics.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures and pressures, depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
作用機序
The mechanism of action for 7-[(furan-2-yl)methyl]-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These could include binding to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact mechanisms involved.
類似化合物との比較
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and have diverse biological activities.
Thiophene Derivatives: These are known for their wide range of applications in medicinal chemistry and materials science.
Oxadiazole Derivatives: These compounds are also of interest due to their potential therapeutic effects.
特性
IUPAC Name |
7-(furan-2-ylmethyl)-6-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O5S2/c26-20-13-7-15-16(29-11-28-15)8-14(13)22-21(25(20)9-12-3-1-5-27-12)32-10-18-23-19(24-30-18)17-4-2-6-31-17/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUWKMWKPXEEPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=N3)SCC4=NC(=NO4)C5=CC=CS5)CC6=CC=CO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2527546.png)

![(E)-4-(Dimethylamino)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]but-2-enamide](/img/structure/B2527549.png)


![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2527553.png)
![[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B2527554.png)
![4,5-Dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B2527557.png)

![N'-(3-methylphenyl)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2527561.png)
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527562.png)

![(Z)-2-(3-methylphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2527565.png)
